

Application Note: Formulation and Evaluation of Disodium Azelate for Topical Delivery

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Compound of Interest

Compound Name: *Disodium azelate*

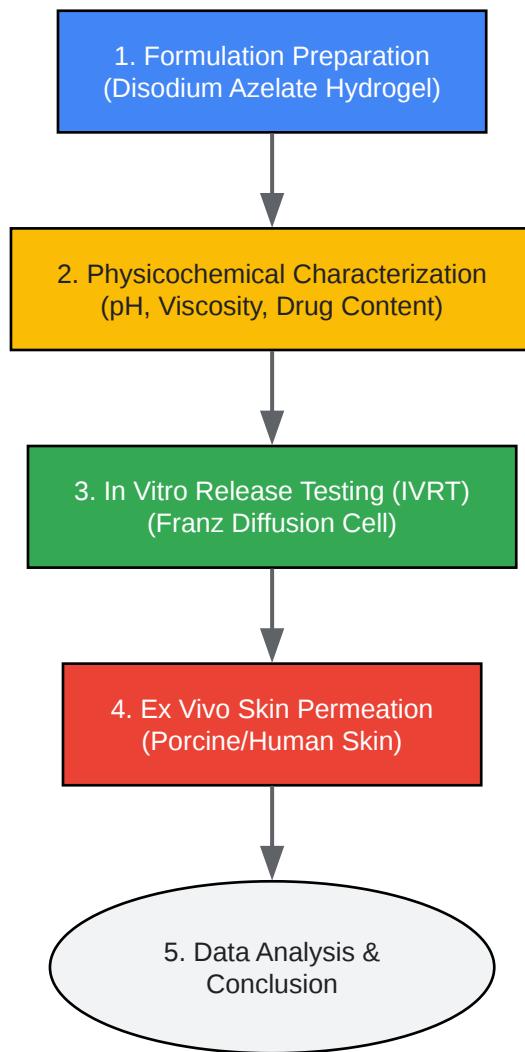
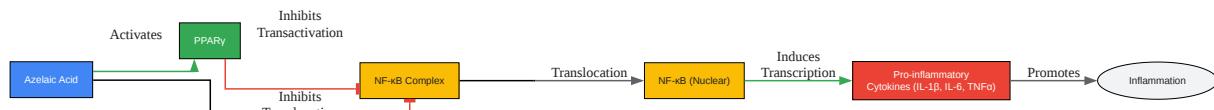
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Audience: Researchers, scientists, and drug development professionals.

Introduction: Azelaic acid (AzA) is a naturally occurring dicarboxylic acid used in dermatology for its diverse physiological activities, including antibacterial, anti-inflammatory, anti-keratinizing, and antimelanogenic effects.^{[1][2]} It is approved for the treatment of papulopustular rosacea and is also effective for acne vulgaris and melasma.^{[1][2]} However, AzA's poor water solubility and limited skin permeability can constrain its optimal topical delivery.^{[3][4]} To overcome these limitations, formulations often utilize the salt form, **disodium azelate**, which exhibits improved aqueous solubility. This application note details the formulation of **disodium azelate** into a topical hydrogel, outlines key characterization protocols, and describes methods for evaluating its *in vitro* release and *ex vivo* skin permeation.

Mechanism of Action: Azelaic acid's therapeutic effects stem from its ability to modulate multiple cellular pathways. Its anti-inflammatory action is particularly significant. AzA can activate the peroxisome proliferator-activated receptor-gamma (PPAR γ), which in turn interferes with the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[5][6]} This inhibits the translocation of NF- κ B to the nucleus, reducing the production of pro-inflammatory cytokines such as IL-1 β , IL-6, and TNF α .^{[5][6]} Additionally, AzA exhibits antibacterial effects against skin microbes like *Propionibacterium acnes* and *Staphylococcus epidermidis* by inhibiting microbial protein synthesis.^{[7][8][9]} It also normalizes keratinization, helping to prevent the formation of comedones in acne.^{[5][10]}



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